molecular formula C6H8Cl3NO B13912590 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide CAS No. 59875-01-3

2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide

Cat. No.: B13912590
CAS No.: 59875-01-3
M. Wt: 216.5 g/mol
InChI Key: KRXSZOGRHDPYHZ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is an organic compound with the molecular formula C₆H₈Cl₃NO. It is known for its unique chemical structure, which includes a trichloromethyl group attached to an acetamide moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide typically involves the reaction of trichloroacetonitrile with 1-methylprop-2-enylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetamide oxides, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is unique due to the presence of the 1-methylprop-2-enyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

59875-01-3

Molecular Formula

C6H8Cl3NO

Molecular Weight

216.5 g/mol

IUPAC Name

N-but-3-en-2-yl-2,2,2-trichloroacetamide

InChI

InChI=1S/C6H8Cl3NO/c1-3-4(2)10-5(11)6(7,8)9/h3-4H,1H2,2H3,(H,10,11)

InChI Key

KRXSZOGRHDPYHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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